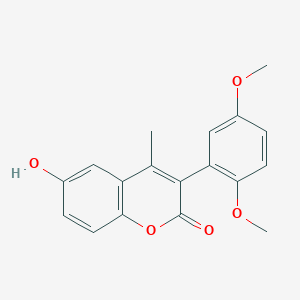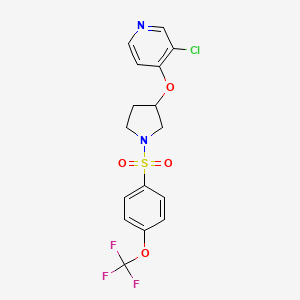
3-Chloro-4-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of human diseases . The compound also contains a trifluoromethoxy group attached to a phenyl ring, which could contribute to its physical and chemical properties .
Molecular Structure Analysis
The pyrrolidine ring in the compound is a saturated scaffold, which allows efficient exploration of the pharmacophore space due to sp3 hybridization . The trifluoromethoxy group attached to the phenyl ring could also influence the compound’s three-dimensional structure .Scientific Research Applications
1. Pharmaceutical Research
- The compound has been utilized in the discovery of selective, orally active RORγt inverse agonists, contributing to treatments targeting IL-17 production inhibition (Duan et al., 2019).
2. Chemical Synthesis and Heterocyclic Chemistry
- It's involved in the synthesis of novel polyfunctionally substituted pyridine and pyrazole derivatives, indicating its significance in creating diverse chemical structures (Hussein et al., 2008).
3. Material Science
- The compound is key in synthesizing soluble fluorinated polyamides containing pyridine and sulfone moieties. This is relevant in developing materials with specific thermal and mechanical properties (Liu et al., 2013).
4. Anti-Cancer Research
- It is used in synthesizing tetrahydropyridines with potential anti-cancer properties, highlighting its role in medicinal chemistry and drug development (Redda & Gangapuram, 2007).
5. Advanced Organic Synthesis
- This compound is instrumental in creating trifluoromethylpyrrolidines with diverse substituents, showcasing its versatility in organic synthesis (Markitanov et al., 2016).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been used in various biochemical reactions .
Mode of Action
It’s worth noting that compounds with similar structures have been involved in suzuki–miyaura coupling reactions . This reaction involves the coupling of two organic groups, one being an electrophile and the other a nucleophile, in the presence of a palladium catalyst .
Biochemical Pathways
Compounds with similar structures have been involved in suzuki–miyaura coupling reactions , which are widely used in organic synthesis for creating carbon-carbon bonds .
Properties
IUPAC Name |
3-chloro-4-[1-[4-(trifluoromethoxy)phenyl]sulfonylpyrrolidin-3-yl]oxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N2O4S/c17-14-9-21-7-5-15(14)25-12-6-8-22(10-12)27(23,24)13-3-1-11(2-4-13)26-16(18,19)20/h1-5,7,9,12H,6,8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRKJHITBNSMKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


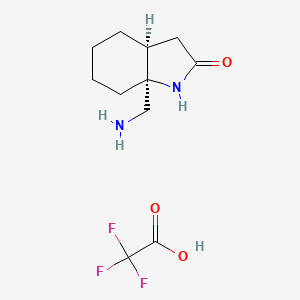
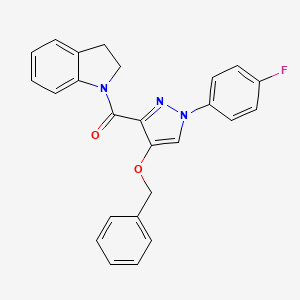
![N-[(4-methoxy-1-naphthyl)methyl]cyclohexanamine hydrobromide](/img/no-structure.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2355952.png)
![4-(9-Methylpurin-6-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2355956.png)
![5-Methyl-3-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-4-isothiazolecarbonitrile](/img/structure/B2355958.png)
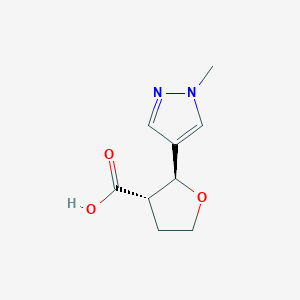
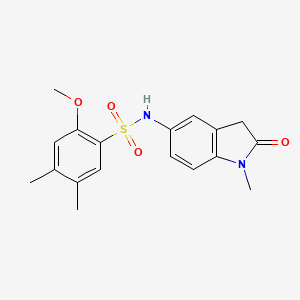
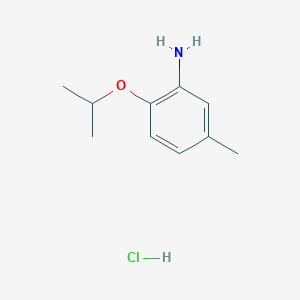
![6-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethylquinoxaline](/img/structure/B2355963.png)

